tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound is characterized by its tert-butyl ester group and an ethoxy-oxopropyl substituent on the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting neurological and cardiovascular diseases.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also explored for their potential use in material science applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the nature of the target. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites and modulate biological pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring. While tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate has an ethoxy-oxopropyl group, the similar compounds have ethoxy-oxoethyl or hydrazino-oxoethyl groups.
- Reactivity: The presence of different substituents affects the reactivity and the types of reactions the compounds can undergo.
- Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the nature of the substituents .
Properties
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)6-7-15-8-10-16(11-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMLFAATJLRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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